6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a tetrahydroisoquinoline core substituted with a methyl group and a pyridinyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the pyridinyl group or the tetrahydroisoquinoline core.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar core structure but lacks the pyridinyl group.
6-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the pyridinyl group.
1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl group.
Uniqueness: 6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the methyl and pyridinyl groups, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
6-methyl-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-11-4-5-14-12(9-11)6-8-17-15(14)13-3-2-7-16-10-13/h2-5,7,9-10,15,17H,6,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBZJBXAUXQXLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(NCC2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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